molecular formula C18H13ClN4O3S B11123818 2-(benzylsulfanyl)-5-chloro-N-(2-nitrophenyl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-chloro-N-(2-nitrophenyl)pyrimidine-4-carboxamide

Cat. No.: B11123818
M. Wt: 400.8 g/mol
InChI Key: KFYRCRRLFYDVRK-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-chloro-N-(2-nitrophenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzylsulfanyl group, a chloro substituent, and a nitrophenyl group attached to the pyrimidine ring

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(2-nitrophenyl)pyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions using benzylthiol and suitable leaving groups.

    Incorporation of the Nitrophenyl Group: The nitrophenyl group is attached through electrophilic aromatic substitution reactions using nitrobenzene derivatives.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(benzylsulfanyl)-5-chloro-N-(2-nitrophenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols to form corresponding derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and mechanisms.

    Medicine: Preliminary studies suggest that it may possess anticancer properties, making it a subject of interest in drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(2-nitrophenyl)pyrimidine-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways and molecular targets depend on the biological context and the type of enzyme or receptor involved.

Comparison with Similar Compounds

2-(benzylsulfanyl)-5-chloro-N-(2-nitrophenyl)pyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:

    2-(methylsulfanyl)-5-chloro-N-(2-nitrophenyl)pyrimidine-4-carboxamide: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

    2-(benzylsulfanyl)-5-bromo-N-(2-nitrophenyl)pyrimidine-4-carboxamide: Similar structure but with a bromo substituent instead of a chloro substituent.

    2-(benzylsulfanyl)-5-chloro-N-(4-nitrophenyl)pyrimidine-4-carboxamide: Similar structure but with a nitrophenyl group at a different position.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H13ClN4O3S

Molecular Weight

400.8 g/mol

IUPAC Name

2-benzylsulfanyl-5-chloro-N-(2-nitrophenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C18H13ClN4O3S/c19-13-10-20-18(27-11-12-6-2-1-3-7-12)22-16(13)17(24)21-14-8-4-5-9-15(14)23(25)26/h1-10H,11H2,(H,21,24)

InChI Key

KFYRCRRLFYDVRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl

Origin of Product

United States

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